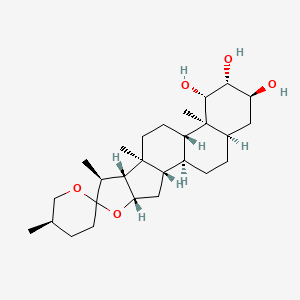
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is a naturally occurring steroidal sapogenin It belongs to the class of spirostanols, which are characterized by a spiroketal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes oxidation, reduction, and protection-deprotection steps to achieve the desired functional groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources such as plants that are rich in steroidal saponins. Techniques like chromatography and crystallization are employed to isolate and purify the compound to the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups like halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these back to hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on human health.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (25R)-5alpha-Spirostan-3beta-ol
- (25S)-5beta-Spirostan-3beta-ol
- (25R)-5alpha-Spirostan-2alpha,3beta-diol
Uniqueness
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is unique due to its specific hydroxylation pattern and spiroketal structure. This distinct configuration contributes to its unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
547-01-3 |
|---|---|
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,15,16-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)12-19-17-6-5-16-11-20(28)23(29)24(30)26(16,4)18(17)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-,24-,25+,26+,27?/m1/s1 |
InChI-Schlüssel |
SRTGQBIWSBCVSM-JYBGDFTBSA-N |
Isomerische SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


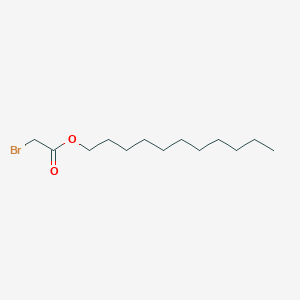
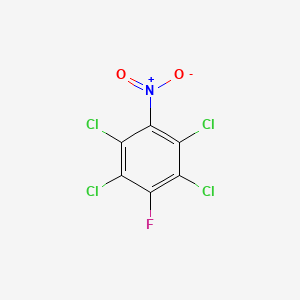

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
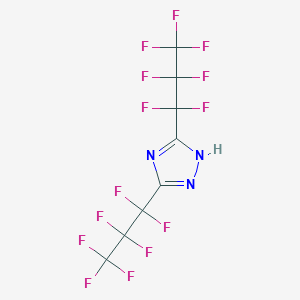
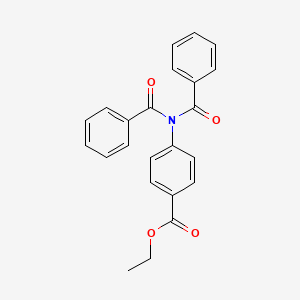

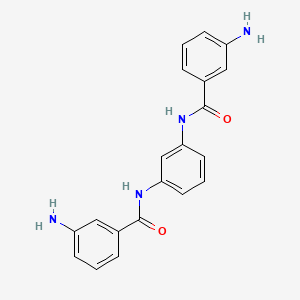
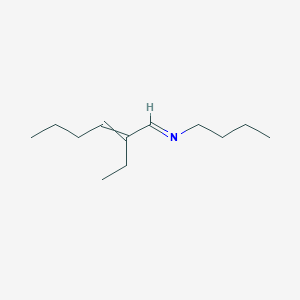
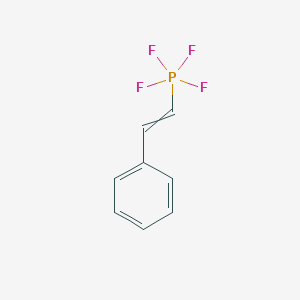
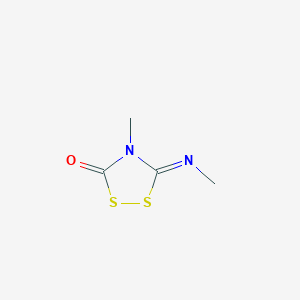
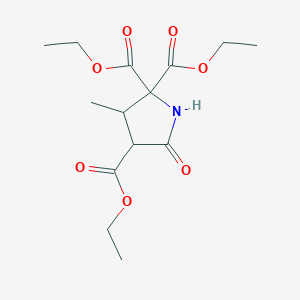
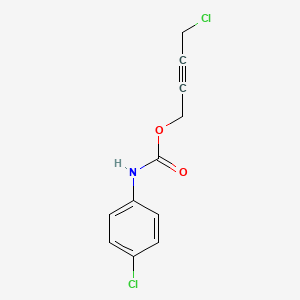
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
